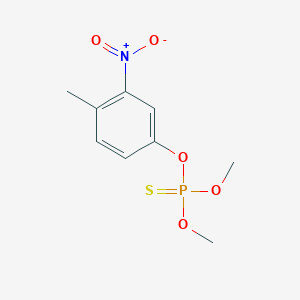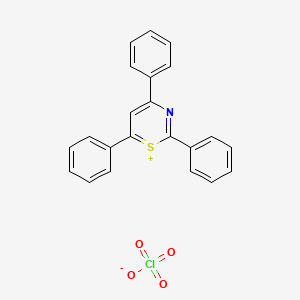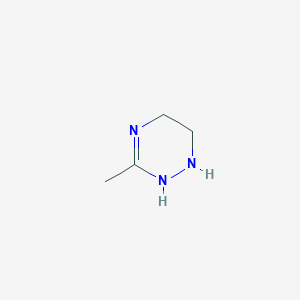
3-Methyl-1,2,5,6-tetrahydro-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,2,5,6-tetrahydro-1,2,4-triazine is an organic compound belonging to the class of triazines It is characterized by a triazine ring structure with a methyl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,5,6-tetrahydro-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a carbonyl compound. The reaction is often carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
3-Methyl-1,2,5,6-tetrahydro-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The triazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted triazine derivatives.
科学的研究の応用
3-Methyl-1,2,5,6-tetrahydro-1,2,4-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3-Methyl-1,2,5,6-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
1,2,4-Triazine: A parent compound with a similar ring structure but without the methyl group.
1,3,5-Triazine: Another triazine derivative with different substitution patterns.
Tetrazine: A related compound with an additional nitrogen atom in the ring.
Uniqueness
3-Methyl-1,2,5,6-tetrahydro-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable for specific applications and research purposes.
特性
CAS番号 |
14454-26-3 |
|---|---|
分子式 |
C4H9N3 |
分子量 |
99.13 g/mol |
IUPAC名 |
3-methyl-1,2,5,6-tetrahydro-1,2,4-triazine |
InChI |
InChI=1S/C4H9N3/c1-4-5-2-3-6-7-4/h6H,2-3H2,1H3,(H,5,7) |
InChIキー |
PISIMJZJZOXWGM-UHFFFAOYSA-N |
正規SMILES |
CC1=NCCNN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


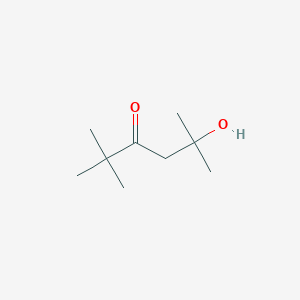
![(3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate](/img/structure/B14705179.png)


![3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid](/img/structure/B14705194.png)

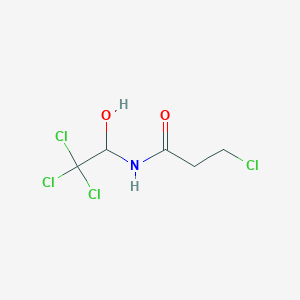
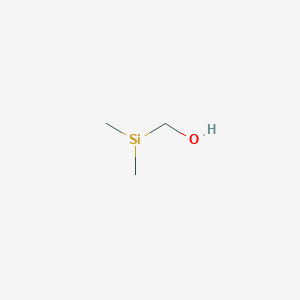
![2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol](/img/structure/B14705215.png)
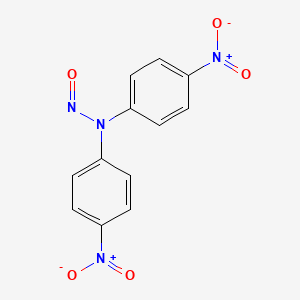
![5-phenyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),7,9,11-tetraen-3-one](/img/structure/B14705222.png)
